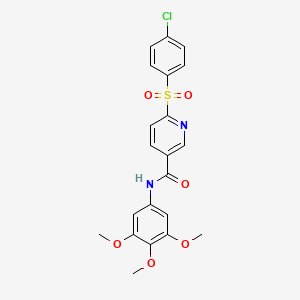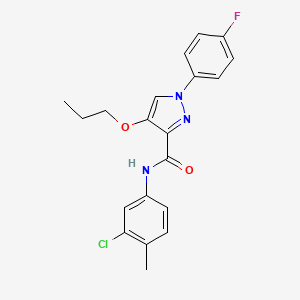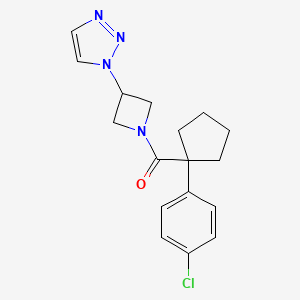
(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
- Synthesis and Herbicidal Activity : A series of compounds, including those structurally similar to (Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide, were synthesized and evaluated for their herbicidal activities. These compounds have shown good herbicidal activities, and a specific compound demonstrated excellent herbicidal activities even at a low dose. These 2-cyanoacrylates containing a 2-chloro-5-thiazolyl group are identified as a novel class of herbicides (Wang et al., 2004).
Biological Evaluation and Antitumor Activity
- Synthesis, Biological Evaluation, and Antitumor Activity : Research on derivatives structurally related to the compound involved their synthesis and evaluation for antitumor activity. Some chlorinated compounds among these derivatives exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).
Polymer Chemistry Applications
- Thermo- and pH-Sensitive Copolymers : Compounds structurally related to the query molecule have been utilized in the synthesis of thermo- and pH-sensitive copolymers. These copolymers, incorporating phenolphthalein and N-(isopropyl)acrylamide, demonstrated significant influence on cloud points based on the concentration and pH value (Fleischmann & Ritter, 2013).
Tissue Engineering
- Degradable Poly(N-isopropyl acrylamide) Scaffolds : Research involving similar compounds has led to the development of biodegradable poly(N-isopropyl acrylamide) scaffolds, useful in tissue engineering. These scaffolds have controlled molecular weight and exhibit thermally controlled pore sizes, making them valuable for various biomedical applications (Galperin et al., 2013).
Supramolecular Chemistry
- Supramolecular Copper(II) Polymeric Complexes : Derivatives of similar structures have been used to create supramolecular copper(II) polymeric complexes. These complexes have potential applications in areas such as metallodrugs and bioinorganic chemistry (El-Sonbati et al., 2018).
Hydrophobically Modified Copolymers
- Enhanced Oil Recovery : Compounds structurally similar to the query molecule have been utilized in synthesizing hydrophobically modified copolymers for enhanced oil recovery. These copolymers exhibit excellent properties such as thickening, shear stability, and salt tolerance (Gou et al., 2015).
Eigenschaften
IUPAC Name |
(Z)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-15(2)18-9-6-16(7-10-18)8-11-21(26)25-22-24-14-20(27-22)13-17-4-3-5-19(23)12-17/h3-12,14-15H,13H2,1-2H3,(H,24,25,26)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKVKWRQYLSQEI-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2751694.png)

![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride](/img/structure/B2751696.png)
![[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2751697.png)




![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2751706.png)

![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2751708.png)

![[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B2751710.png)
